The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride involves multiple steps, primarily focusing on protecting groups and subsequent deprotection. The following outlines the general synthetic pathway:
The molecular structure of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride features two benzyl groups attached to a central threo-dihydroxyphenylserine structure. Key structural features include:
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride participates in several chemical reactions:
The mechanism by which 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride exerts its effects relates primarily to its role as a precursor or impurity in droxidopa synthesis. Droxidopa itself acts as a prodrug that converts into norepinephrine in the body, thereby increasing blood pressure and alleviating symptoms associated with orthostatic hypotension.
The physical and chemical properties of 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride are critical for its application in pharmaceuticals:
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride finds application mainly in research settings:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: